molecular formula C22H19N3O4 B14148486 N,N'-dibenzyl-5-nitrobenzene-1,3-dicarboxamide CAS No. 349408-65-7

N,N'-dibenzyl-5-nitrobenzene-1,3-dicarboxamide

Cat. No.: B14148486
CAS No.: 349408-65-7
M. Wt: 389.4 g/mol
InChI Key: XDKANWBDWNKEKY-UHFFFAOYSA-N
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Description

N,N’-dibenzyl-5-nitrobenzene-1,3-dicarboxamide is an organic compound with a complex structure that includes benzyl groups, nitro groups, and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dibenzyl-5-nitrobenzene-1,3-dicarboxamide typically involves the reaction of 5-nitroisophthalic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-dibenzyl-5-nitrobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: N,N’-dibenzyl-5-aminobenzene-1,3-dicarboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-nitroisophthalic acid and benzylamine.

Scientific Research Applications

N,N’-dibenzyl-5-nitrobenzene-1,3-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-dibenzyl-5-nitrobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The benzyl and amide groups can also contribute to the compound’s binding affinity to proteins and enzymes, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-dibenzyl-5-nitrobenzene-1,3-dicarboxamide is unique due to its combination of benzyl, nitro, and amide groups, which confer specific chemical and biological properties.

Properties

CAS No.

349408-65-7

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

1-N,3-N-dibenzyl-5-nitrobenzene-1,3-dicarboxamide

InChI

InChI=1S/C22H19N3O4/c26-21(23-14-16-7-3-1-4-8-16)18-11-19(13-20(12-18)25(28)29)22(27)24-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,23,26)(H,24,27)

InChI Key

XDKANWBDWNKEKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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